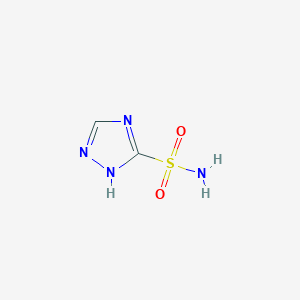

1H-1,2,4-Triazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H2,3,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWETDFIWKUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618220 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89517-96-4 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,2,4-triazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Triazole and Sulfonamide Pharmacophores in Drug Design

The combination of a 1,2,4-triazole (B32235) ring and a sulfonamide group within a single molecule creates a scaffold with considerable potential for diverse biological activities. ontosight.ainih.gov Both of these structural motifs are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. mdpi.comnih.gov This ring system is a key component in numerous clinically approved drugs, demonstrating a wide array of pharmacological effects including antifungal, antiviral, anti-inflammatory, and anticancer activities. mdpi.comnih.govresearchgate.net Its stability and ability to form hydrogen bonds and dipole interactions contribute to its successful application in drug design. capes.gov.britmedicalteam.pl

The sulfonamide group (-SO2NH2) is another critical pharmacophore with a long history in medicine, most notably for its antibacterial properties. ontosight.ai Sulfonamides act by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth. ontosight.ai Beyond their antimicrobial effects, sulfonamides have been investigated for anti-inflammatory, anticancer, and antiviral activities. ontosight.ai

The hybridization of these two pharmacophores in 1H-1,2,4-triazole-3-sulfonamide and its derivatives has led to the development of novel compounds with a broad spectrum of potential therapeutic applications. nih.govresearchgate.net

Historical Context of 1,2,4 Triazoles in Therapeutic Agents

The journey of 1,2,4-triazoles in medicine began with their initial synthesis in 1885. nih.govnih.gov Early synthetic methods often resulted in low yields. nih.gov However, the discovery of their diverse pharmacological potential spurred further research and development.

Initially, triazole-based compounds gained prominence as antifungal agents. nih.gov The development of drugs like fluconazole (B54011) and itraconazole, which contain a 1,2,4-triazole (B32235) ring, revolutionized the treatment of systemic fungal infections. mdpi.com These agents effectively inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The success of these antifungal drugs paved the way for the exploration of 1,2,4-triazoles in other therapeutic areas. mdpi.com

Over the decades, the 1,2,4-triazole scaffold has been incorporated into a wide range of therapeutic agents, including antiviral drugs like ribavirin, antimigraine medications such as rizatriptan, and anticancer agents like letrozole (B1683767) and anastrozole. mdpi.com This historical success underscores the versatility and importance of the 1,2,4-triazole ring in the development of new medicines.

Current Research Trends and Challenges in 1h 1,2,4 Triazole 3 Sulfonamide Chemistry

Classical Synthesis Approaches

Sulfonylation Reactions from Sulfonyl Chlorides and Amines

A primary and widely used method for the synthesis of this compound derivatives involves the reaction of an appropriate amino-1,2,4-triazole with a sulfonyl chloride. nih.govresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. nih.gov

The general scheme involves the addition of a substituted benzenesulfonyl chloride or other sulfonyl chloride to a solution of a 3-amino-1,2,4-triazole derivative. nih.gov The reaction mixture is often stirred at room temperature for an extended period to ensure completion. nih.gov The desired sulfonamide product can then be isolated and purified through techniques like precipitation and recrystallization. nih.gov

For instance, a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives were synthesized by reacting phenyl-1H-1,2,4-triazole-3,5-diamines with various substituted benzenesulfonyl chlorides in pyridine. nih.gov The reaction proceeded overnight at room temperature, and the products were obtained after dilution with water and refrigeration. nih.gov

Table 1: Examples of this compound Derivatives Synthesized via Sulfonylation

| Starting Amine | Sulfonyl Chloride | Product | Yield (%) |

| N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine | (4-Fluorophenyl)sulfonyl chloride | 1-((4-Fluorophenyl)sulfonyl)-N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine | 49 |

| N³-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine | (4-Fluorophenyl)sulfonyl chloride | 1-((4-Fluorophenyl)sulfonyl)-N³-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine | 26 |

| N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | (4-Phenoxyphenyl)sulfonyl chloride | N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 21 |

| N³-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine | Naphthalen-1-ylsulfonyl chloride | N³-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine | 26 |

| N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | (4-Butylphenyl)sulfonyl chloride | 1-((4-Butylphenyl)sulfonyl)-N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 25 |

Data sourced from a study on Yellow Fever Virus Inhibitors. nih.gov

Condensation and Cyclization Reactions Utilizing Aminoguanidine Bicarbonate

Aminoguanidine bicarbonate is a versatile reagent for the synthesis of the 1,2,4-triazole core. ijisrt.comresearchgate.net The condensation reaction of aminoguanidine bicarbonate with a carboxylic acid or its derivative, followed by cyclization, is a common route to 3-amino-1H-1,2,4-triazoles. ijisrt.comorgsyn.org

In a typical procedure, aminoguanidine bicarbonate is heated with a suitable carboxylic acid, such as formic acid, to form an intermediate which then undergoes cyclization to yield the 3-amino-1,2,4-triazole. orgsyn.org This precursor can then be subjected to sulfonylation as described in the previous section to afford the final this compound. ijisrt.com For example, 3-amino-1H-1,2,4-triazole, obtained from the cyclization of aminoguanidine bicarbonate and a carboxylic acid, can be directly used in a nucleophilic substitution reaction with sulfonyl chloride derivatives. ijisrt.com

Microwave-assisted synthesis has also been employed to facilitate the direct condensation of carboxylic acids with aminoguanidine hydrochloride, providing an efficient and environmentally friendly method for producing 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net

Multistep Reactions from Substituted Pyridine-3-sulfonamides

A multistep synthetic route starting from substituted pyridine-3-sulfonamides can also be employed to generate novel triazole derivatives. This approach involves the construction of the triazole ring onto the pyridine scaffold.

A reported strategy begins with the treatment of sulfonyl chlorides with primary anilines to produce 2-chloro-N-(aryl)pyridinesulfonamides. nih.gov The chlorine atom is then displaced by hydrazine hydrate, yielding 2-hydrazinyl-N-(aryl)pyridinesulfonamides. nih.gov Finally, the synthesis of nih.govijisrt.comnih.govtriazolo[4,3-a]pyridinesulfonamides is achieved by reacting these hydrazinyl intermediates with orthoesters. nih.gov This method allows for the introduction of diversity at multiple points in the molecule. nih.gov

Synthesis from Acetanilide via Sulfonylation, Aminolysis, and N-Alkylation

While not a direct synthesis of the parent this compound, related triazole structures can be accessed through multi-step sequences starting from readily available materials like acetanilide. A review of synthetic methods for 1,2,3-triazoles mentions the use of sulfonamides as precursors for providing nitrogen atoms for the triazole ring. frontiersin.orgnih.gov Although this reference pertains to 1,2,3-triazoles, the principle of using sulfonamide functionalities in triazole synthesis is relevant.

Synthesis via Thiosemicarbazides and Subsequent Cyclization

Thiosemicarbazides are key intermediates in the synthesis of 1,2,4-triazole-3-thiones, which can be precursors to sulfonamide derivatives. The cyclization of thiosemicarbazide derivatives is a versatile method for forming the 1,2,4-triazole ring. nih.gov The reaction conditions, particularly the pH, can influence the outcome, with alkaline media generally favoring the formation of 1,2,4-triazoles. nih.gov

The general process involves the reaction of a hydrazine with an isothiocyanate to form a thiosemicarbazide. nih.gov This intermediate is then cyclized, often in the presence of a base, to yield a 1,2,4-triazole-3-thione. nih.govzsmu.edu.ua For example, reacting thiosemicarbazide with formic acid can lead to the formation of 1,2,4-triazole-3-thiol. nih.gov Further chemical modifications would be necessary to convert the thiol group to a sulfonamide.

Table 2: Synthesis of 1,2,4-Triazole-3-thiones from Thiosemicarbazides

| Starting Material | Reagent(s) | Product | Yield (%) |

| Thiosemicarbazide | Formamide | 1,2,4-Triazole-3-thione | 85 |

| Benzoylthiosemicarbazide | Sodium Hydroxide | 5-Phenyl-1,2,4-triazole-3-thione | 84 |

| 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide | Formic Acid | 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol | 82 |

Data compiled from various synthetic studies. nih.govmdpi.com

Formation from 5-amino-1,3,4-thiadiazole-2-sulfonamide

An interesting approach involves the transformation of a related heterocyclic sulfonamide, 5-amino-1,3,4-thiadiazole-2-sulfonamide. Although direct conversion to this compound is not explicitly detailed, derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been used as starting materials for more complex structures. nih.gov For instance, this compound has been used to synthesize acridine sulfonamide derivatives. nih.gov This highlights the potential for using existing sulfonamide-containing heterocycles as scaffolds for further chemical elaboration. The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide itself can be achieved from acetazolamide by refluxing with concentrated hydrochloric acid in ethanol. chemicalbook.com

Green Chemistry and Advanced Synthetic Techniques

In recent years, the focus of synthetic organic chemistry has shifted towards the development of environmentally benign and sustainable methods. This has led to the exploration of various green chemistry approaches and advanced synthetic techniques for the preparation of 1,2,4-triazole derivatives. These methods aim to enhance reaction rates, improve yields, and minimize the use of hazardous materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. nih.govnih.gov This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to afford the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. nih.govbeilstein-journals.org The Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org This method is compatible with a wide range of functional groups and is often carried out in aqueous or mixed aqueous-organic solvent systems at room temperature. beilstein-journals.orgacs.org The versatility and robustness of the CuAAC reaction have made it a cornerstone in the synthesis of complex molecules containing the triazole core. rsc.org

One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. For the synthesis of triazole derivatives, several one-pot, three-component strategies have been developed. These reactions often involve the in situ generation of one of the reactants. For instance, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved from epoxides, terminal alkynes, and sodium azide in the presence of a copper catalyst. sums.ac.ir Similarly, N2-substituted-1,2,3-triazoles have been prepared through a one-pot, three-component reaction of chalcones, sodium azide, and halogenated aromatics using cuprous oxide as the catalyst, achieving yields as high as 98%. frontiersin.orgnih.gov Other notable examples include the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. scielo.org.zarsc.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.govresearchgate.net For example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with an 82% yield using microwave irradiation, whereas conventional heating required several hours. nih.gov Similarly, microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield. nih.gov The efficiency of microwave heating has also been demonstrated in the direct synthesis of amides from esters and amines under neutral conditions without the need for a catalyst. researchgate.net

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1,2,4-triazole-3-carboxamides | 12-14 hours, 100°C, 62-76% yield | 30 minutes, 130°C, 80-85% yield | researchgate.net |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | >4 hours | 1 minute, 85% yield | nih.gov |

| Synthesis of N-substituted propenamide derivatives | Several hours | 33-90 seconds, 82% yield | nih.gov |

The use of ultrasound irradiation in organic synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to chemical effects. Ultrasound has been successfully employed in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole, resulting in shorter reaction times and excellent yields compared to conventional heating. nih.gov One-pot, four-component synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives has also been achieved under ultrasonic irradiation in short reaction times (10–25 minutes) with good to excellent yields (70–96%). researchgate.net Furthermore, the synthesis of novel isoxazoline substituted sulfonamides has been promoted by ultrasound irradiation in an aqueous medium at room temperature. nih.gov

| Reaction | Conventional Method (Stirring) | Ultrasound-Assisted Method | Reference |

| Synthesis of allyl-sulfonamides | 6-10 hours | 15-20 minutes | nih.gov |

| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Longer reaction times | 5-17 minutes, high yields | nih.gov |

| Synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives | Not specified | 10-25 minutes, 70-96% yield | researchgate.net |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of triazole chemistry, palladium catalysis has been utilized for the direct arylation of 1,2,3-triazoles. nih.gov For instance, palladium(II) acetate, in combination with triphenylphosphine, effectively catalyzes the C-H arylation of 1,4-disubstituted 1,2,3-triazoles, providing a route to fully substituted triazoles. nih.gov Furthermore, highly N2-selective arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates has been achieved using a palladium catalyst system, offering a direct route to N2-aryl-1,2,3-triazoles with excellent selectivity. nih.gov Palladium pincer complexes based on a 1,2,4-triazole scaffold have also been investigated as catalysts for the Heck reaction. uclm.es

Atom-Economy and High Yield Methodologies

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key aspect of green chemistry. Many of the modern synthetic methods for triazoles are designed with atom economy in mind. For example, one-pot multicomponent reactions inherently improve atom economy by reducing the number of synthetic steps and purification procedures. frontiersin.orgnih.govisres.org An electrochemical method for the synthesis of 1,2,3-triazole derivatives via an oxidative [3+2] cycloaddition has been developed, which represents an atom-economic approach. researchgate.net The pursuit of high-yield methodologies is a constant theme in synthetic chemistry, and techniques like microwave-assisted synthesis and the use of highly efficient catalytic systems consistently contribute to achieving this goal. nih.govresearchgate.net For instance, a copper-catalyzed three-component reaction of alkynes, TMSN3, and dimethyl sulfoxide for the synthesis of 1,2,3-triazoles has been reported with yields up to 96%. frontiersin.orgnih.gov

Characterization Techniques for Synthesized Compounds

The unambiguous identification and structural elucidation of this compound and its derivatives are accomplished through a combination of spectroscopic methods. These techniques provide a comprehensive fingerprint of the molecule, confirming its atomic connectivity and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of 1,2,4-triazole derivatives showcases characteristic absorption bands that signify key structural features. For instance, the IR spectrum of a control 1,2,4-triazole sample displays distinctive peaks at 3097 and 3032 cm⁻¹ corresponding to C-H aromatic vibrations. benchchem.com A prominent vibration peak at 3126 cm⁻¹ is attributed to the N-H stretching of the triazole ring. benchchem.com Furthermore, stretching vibrations for the -N=N- bond are observed around 1543 cm⁻¹, while C=C aromatic stretching vibrations appear at approximately 1529 and 1483 cm⁻¹. benchchem.com In related 3-amino-1,2,4-triazole compounds, N-H bond stretching in the amino group is observed as a strong band at 3211 cm⁻¹. mdpi.com

In the context of sulfonamide-containing triazoles, the IR spectra provide additional crucial information. For example, in a synthesized 1,2,3-triazole-sulfonamide derivative, characteristic peaks were observed at 1582 cm⁻¹ (C=C), 1639 cm⁻¹ (C=N), 2899 and 2947 cm⁻¹ (aliphatic C-H), and 3366 cm⁻¹ (aromatic C-H). The spectrum also showed bands for N-H and O-H stretching at 3399 cm⁻¹ and 3487 cm⁻¹, respectively. zsmu.edu.ua

Table 1: Illustrative IR Absorption Bands for Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) | 3097, 3032 | benchchem.com |

| N-H (triazole ring) | 3126 | benchchem.com |

| N=N | 1543 | benchchem.com |

| C=C (aromatic) | 1529, 1483 | benchchem.com |

| N-H (amino group) | 3211 | mdpi.com |

| C=N | 1639 | zsmu.edu.ua |

| C-H (aliphatic) | 2899, 2947 | zsmu.edu.ua |

| N-H (sulfonamide) | 3399 | zsmu.edu.ua |

| O-H | 3487 | zsmu.edu.ua |

This table provides representative data from various triazole derivatives to illustrate the expected regions for key functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms within a molecule. Different nuclei, such as ¹H, ¹³C, and ¹⁹F, provide complementary structural details.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 1,2,4-triazole, the proton on the triazole ring typically appears as a singlet in the downfield region of the spectrum. For instance, in a series of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amines, a broad singlet corresponding to the NH proton of the triazole ring was observed at approximately 12.67 ppm. nih.gov The NH₂ protons at the 3-position of the triazole ring typically appear as a singlet around 5.41 ppm. nih.gov

In more complex derivatives, such as 1-sulfonyl-3-amino-1H-1,2,4-triazoles, the chemical shifts are influenced by the various substituents. For example, in N³-(4-chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine, the NH₂ protons appear as a singlet at 7.30 ppm, while the NH proton gives a singlet at 9.39 ppm. organic-chemistry.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| Triazole-NH | 12.67 | bs | nih.gov |

| -NH₂ (at C3) | 5.41 | s | nih.gov |

| -CH₂- (at C5) | 4.47 | bs | nih.gov |

| Triazole-NH (sulfonamide derivative) | 9.39 | s | organic-chemistry.org |

| -NH₂ (sulfonamide derivative) | 7.30 | s | organic-chemistry.org |

s = singlet, bs = broad singlet. This table is illustrative and actual shifts can vary based on the specific molecular structure and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The carbon atoms of the 1,2,4-triazole ring exhibit characteristic chemical shifts. For 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amines, the C-3 and C-5 carbons of the triazole ring were observed at approximately 157.1 ppm and 160.9 ppm, respectively. nih.gov In other substituted 1,2,4-triazoles, these values can vary but generally appear in the range of 140-165 ppm. For example, in a 1-sulfonyl-3-amino-1H-1,2,4-triazole derivative, the triazole ring carbons were found at 157.22 ppm and 159.42 ppm. organic-chemistry.org

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

| Triazole C-3 | 157.1 | nih.gov |

| Triazole C-5 | 160.9 | nih.gov |

| Triazole C-3 (sulfonamide derivative) | 157.22 | organic-chemistry.org |

| Triazole C-5 (sulfonamide derivative) | 159.42 | organic-chemistry.org |

This table provides representative data. The exact chemical shifts are dependent on the full molecular structure and the solvent used.

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used for compounds containing fluorine atoms. While not applicable to the unsubstituted this compound, it is a crucial characterization tool for its fluorinated derivatives. This technique is highly sensitive to the electronic environment of the fluorine atom, providing valuable structural information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 1,2,4-triazole derivatives, mass spectrometry is a key tool for confirming the successful synthesis and for identifying different isomers. benchchem.com For instance, the analysis of triazole derivative metabolites is challenging due to their polar nature and poor fragmentation, but techniques like LC-MS/MS with differential mobility spectrometry can improve selectivity and detection. benchchem.com

X-ray Crystallography for Structural Confirmation

For instance, the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, a related sulfur-containing triazole derivative, has been determined. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/n. The benzene and triazole rings were found to be non-coplanar, with a dihedral angle of 33.40 (5)°. The crystal packing was characterized by O—H···N hydrogen bonds, forming chains along the acs.org axis, which are further connected into layers by weak C—H···N interactions and stabilized by π–π stacking. nih.govresearchgate.net

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which is then compared to the calculated theoretical values for the proposed molecular formula. This comparison is a critical step in verifying the purity and identity of a synthesized compound.

For a series of synthesized 1-sulfonyl-3-amino-1H-1,2,4-triazole derivatives, elemental analysis has been reported, showing a close correlation between the found and calculated elemental percentages. nih.gov This data provides strong evidence for the successful synthesis of the target molecules.

Below is a table summarizing the elemental analysis data for selected 1-sulfonyl-3-amino-1H-1,2,4-triazole derivatives.

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | C₂₀H₁₆ClN₅O₃S | 54.36 | 54.41 | 3.65 | 3.70 | 15.85 | 15.88 |

Data sourced from a study on 1-sulfonyl-3-amino-1H-1,2,4-triazole derivatives as Yellow Fever Virus Inhibitors. nih.gov

The molecular formula for the parent compound, this compound, is C₂H₄N₄O₂S. uni.lu

Antimicrobial Activity

Derivatives of 1,2,4-triazole are recognized for their wide-ranging biological activities, including significant antimicrobial effects. nih.govresearchgate.net These compounds have been extensively studied for their potential to combat various pathogenic microorganisms. The incorporation of a sulfonamide group can further enhance this activity, leading to the development of potent antimicrobial agents. nih.govrsc.org

Antibacterial Activity.researchgate.netnih.govrsc.orgarabjchem.orgnih.govresearchgate.netnih.gov

Derivatives of 1,2,4-triazole-3-sulfonamide have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govuobaghdad.edu.iq The structural framework of these compounds allows for various substitutions, which can significantly influence their antibacterial potency and spectrum. rsc.org

Numerous studies have reported the efficacy of 1,2,4-triazole sulfonamide derivatives against Gram-positive bacteria. For instance, certain synthesized series of these compounds have shown high activity against Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae. uobaghdad.edu.iqresearchgate.net Some derivatives have exhibited activity comparable to standard antibiotics. For example, a series of N-[(4-{[(E)-substituted]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides showed activity against S. aureus equivalent to the standard drug Ceftriaxone. arabjchem.org The presence of specific structural features, such as a 4-bromophenyl moiety, has been found to be crucial for potent antibacterial effects against Gram-positive strains. nih.gov

Derivatives of 1,2,4-triazole-3-sulfonamide have also shown considerable activity against Gram-negative bacteria. nih.gov Some studies suggest that Gram-negative bacteria may be more sensitive to these compounds than Gram-positive species. nih.gov For example, newly synthesized sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system exhibited moderate to high activity against Pseudomonas aeruginosa, Escherichia coli, Neisseria gonorrhoeae, and Helicobacter pylori. uobaghdad.edu.iq Hybrid molecules incorporating the 1,2,4-triazole nucleus have shown promise against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae. nih.gov Specifically, some triazole analogues have emerged as potent inhibitors of E. coli. nih.gov

The antibacterial efficacy of 1,2,4-triazole-3-sulfonamide derivatives has often been compared to that of established antibiotics. In several studies, these compounds have demonstrated activity comparable or even superior to drugs like Sulfamethoxazole, Sulfadiazine, and Ciprofloxacin. For instance, certain synthesized compounds showed the same activity as the commercial agent streptomycin against several bacterial strains. nih.gov In another study, some derivatives showed activity against S. aureus that was on par with Ceftriaxone. arabjchem.org However, in some cases, the activity of the synthesized compounds was found to be less potent than the reference drugs. nih.gov For example, while some triazole analogues demonstrated synergistic effects when combined with ciprofloxacin against multidrug-resistant E. coli, their individual potency was lower. nih.gov

Below is a data table summarizing the antibacterial activity of selected 1,2,4-Triazole-3-sulfonamide derivatives from various studies.

| Compound/Derivative | Target Bacteria | Activity/MIC | Comparison to Standard Drugs |

| N-[(4-{[(E)-substituted]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides | S. aureus | Same activity as Ceftriaxone | --- |

| Sulfonamide-1,2,4-triazole-3-thiones | Gram-negative bacteria | More sensitive than Gram-positive | Same activity as streptomycin (except for Enterobacter cloacae and Salmonella species) |

| Sulfonamide derivatives with 1,2,4-triazole-3-thiol ring | P. aeruginosa, E. coli, N. gonorrhoeae, H. pylori | Moderate to high activity | Compared with sulfamethoxazole and sulfadiazine |

| 1,2,3-Triazole-sulphadiazine-ZnO hybrids | K. pneumoniae (metallo-β-lactamase producers) | IZ: up to 43 mm, MIC: 2-4 µg/mL | --- |

| 1,2,3-Triazole analogues (5e and 5u) | E. coli | IC50: 15.28 and 22.57 μg/mL | --- |

Note: MIC = Minimum Inhibitory Concentration, IZ = Inhibition Zone, IC50 = Half maximal inhibitory concentration. Data is compiled from multiple research findings.

The antibacterial action of sulfonamides is primarily attributed to their ability to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.gov Sulfonamides, including 1,2,4-triazole-3-sulfonamide derivatives, act as competitive inhibitors of DHPS, mimicking the structure of pABA. nih.gov By blocking this enzyme, they disrupt the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. nih.gov The development of hybrid molecules that also target other bacterial enzymes, such as penicillin-binding proteins or DNA gyrase, represents a strategy to overcome resistance. rsc.orgnih.gov

Antifungal Activity.nih.govarabjchem.orgnih.govnih.gov

In addition to their antibacterial properties, 1,2,4-triazole-3-sulfonamide derivatives have demonstrated significant antifungal activity. nih.govarabjchem.orgnih.gov The 1,2,4-triazole moiety is a key pharmacophore in several clinically used antifungal drugs. arabjchem.orgnih.gov

A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones exhibited significant antifungal activity against various micromycetes, with some compounds showing better performance than the commercial fungicide bifonazole. nih.govresearchgate.net The antifungal efficacy was found to be dependent on the nature of the substituents on the triazole ring. nih.gov For instance, the presence of an N-dimethylsulfamoyl group was associated with the best antifungal activity among the tested analogues. nih.govresearchgate.net Another study on N-[(4-{[(E)-substituted]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides also reported excellent antifungal activity for some of the synthesized compounds against Candida albicans. arabjchem.org

Below is a data table summarizing the antifungal activity of selected 1,2,4-Triazole-3-sulfonamide derivatives.

| Compound/Derivative | Target Fungi | Activity | Comparison to Standard Drugs |

| 5-[2-(N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones | Various micromycetes | Significant activity | Better than bifonazole |

| N-[(4-{[(E)-substituted]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides (4a and 4f) | Candida albicans | Excellent activity | --- |

| Sulfonamide derivatives with 1,2,4-triazole-3-thiol ring | Candida albicans | Highly active | Compared with fluconazole (B54011) |

Data is compiled from multiple research findings.

Against Candida albicans and Other Candida Species

Research has shown that various sulfonamide-linked 1,2,4-triazole derivatives possess potent antifungal activity against numerous Candida species, which are responsible for a significant number of opportunistic fungal infections in humans. biorxiv.orgnih.gov The activity is not limited to the most common species, Candida albicans, but also extends to other clinically relevant species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida tropicalis. biorxiv.org The broad-spectrum nature of this activity makes these compounds promising candidates for further development, especially in the context of increasing resistance to existing antifungal drugs. nih.gov For instance, certain synthesized 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones showed significant efficacy against all tested micromycetes.

Table 1: Antifungal Activity of this compound Derivatives against Candida Species

| Fungal Species | Activity Noted |

|---|---|

| Candida albicans | Yes biorxiv.org |

| Candida glabrata | Yes biorxiv.org |

| Candida guilliermondii | Yes biorxiv.org |

| Candida kefyr | Yes biorxiv.org |

| Candida krusei | Yes biorxiv.org |

| Candida lusitaniae | Yes biorxiv.org |

| Candida parapsilosis | Yes biorxiv.org |

| Candida tropicalis | Yes biorxiv.org |

Against Other Fungi (e.g., Geotrichum, Rhodotorula, Saccharomyces, Physalospora piricola)

The antifungal spectrum of this compound derivatives extends beyond Candida. Studies have documented their activity against other yeasts and fungi, including Geotrichum candidum, Geotrichum clavatum, and Saccharomyces cerevisiae. biorxiv.org Furthermore, novel 1,2,4-triazole derivatives containing carboxamide fragments have been synthesized and evaluated against various phytopathogenic fungi. One such study found that a derivative, compound 6h , exhibited outstanding inhibitory activity (92%) against Physalospora piricola, a plant pathogen.

The activity against Rhodotorula species is an area of ongoing investigation. While Rhodotorula strains are known to be resistant to the older triazole antifungal, fluconazole, newer and investigational triazoles have demonstrated some in vitro activity, suggesting that novel triazole derivatives could be potential therapeutic options.

Table 2: Antifungal Activity of this compound Derivatives against Other Fungi

| Fungal Species | Activity Noted |

|---|---|

| Geotrichum candidum | Yes biorxiv.org |

| Geotrichum clavatum | Yes biorxiv.org |

| Saccharomyces cerevisiae | Yes biorxiv.org |

| Physalospora piricola | Yes |

| Rhodotorula species | Investigational |

Comparison with Standard Antifungal Drugs (e.g., Fluconazole, Bifonazole, Amphotericin B)

In various studies, the antifungal potency of novel this compound derivatives has been compared to that of standard-of-care antifungal agents. Notably, some sulfonamide-linked 1,2,4-triazoles demonstrated antifungal activity that outperformed bifonazole in certain assays. nih.gov Similarly, a series of synthesized 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones all showed significant antifungal activity when compared to the commercial fungicide bifonazole.

In the case of Physalospora piricola, a novel derivative showed a significantly better effect (EC50 = 13.095 µg/mL) than the commercial triazole fungicide mefentrifluconazole (EC50 = 39.516 µg/mL). While direct, extensive comparisons with amphotericin B and fluconazole are detailed in specific patents, the general findings indicate that this class of compounds holds promise for developing agents with comparable or even superior efficacy. biorxiv.org

Mechanism of Action: Lanosterol (B1674476) 14α-demethylase Inhibition

The primary mechanism of antifungal action for many triazole-based drugs is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, triazole compounds disrupt membrane integrity, leading to fungal cell death. Molecular docking studies of novel 1,2,4-triazole derivatives containing carboxamide fragments have shown a strong affinity for lanosterol 14α-demethylase, supporting this as the likely mechanism of action for their antifungal effects.

Antiviral Activity

The 1,2,4-triazole nucleus is a component of some known antiviral agents, such as Ribavirin. nih.gov Consequently, derivatives of this compound are considered to have potential antiviral properties. nih.gov However, based on the reviewed literature, specific and detailed research findings on the antiviral activity of this compound derivatives are not extensively documented.

Antitubercular Activity

Several patents describing novel compounds derived from sulfonylureas and related structures, including those based on the this compound scaffold, list Mycobacterium tuberculosis as a target pathogen. This suggests that these compounds are being investigated for their potential to treat tuberculosis. The inclusion of M. tuberculosis in the list of susceptible microbes indicates that this class of compounds has shown activity worthy of further exploration in the development of new antitubercular drugs.

Antimalarial Activity

The this compound scaffold has also been implicated in the search for new antimalarial agents. Patents for compounds intended to treat diseases caused by protists specifically name Plasmodium, the parasite responsible for malaria, as a target. Furthermore, derivatives of this compound have been used as intermediates in the synthesis of compounds designed to inhibit Plasmodium falciparum enzymes, such as dihydroorotate dehydrogenase, which is a key target in antimalarial drug discovery. This highlights the utility of this chemical structure in generating novel molecules with potential efficacy against malaria.

Antitrypanosomal and Antileishmanial Activities

Anticancer Activity

Carbonic anhydrases (CAs) are a family of enzymes that play a crucial role in various physiological processes. nih.gov Certain isoforms, particularly hCA IX and XII, are overexpressed in many types of tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. nih.govnih.govnih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov

New pyrazolo[4,3-e] nih.govacs.orgnih.govtriazine sulfonamides have been synthesized and evaluated for their anticancer activity through the inhibition of carbonic anhydrase. nih.gov While these compounds were not effective against hCA I and II, they did show inhibitory activity against the tumor-associated isoform hCA IX. nih.gov The most potent inhibitor, compound 8e, had an inhibition constant (KI) of 13.8 nM against hCA IX. nih.gov

Another study focused on two series of 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides. nih.gov These compounds also showed good inhibition against hCA IX, with KI values ranging from 16.4 to 66.0 nM, and some were found to induce apoptosis in cancer cells. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase IX by Triazole Sulfonamide Derivatives

| Compound Series | Target Isoform | Inhibition Constant (KI) Range | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e] nih.govacs.orgnih.govtriazine sulfonamides | hCA IX | 13.8 nM - 27.7 nM | Ineffective against hCA I and II. | nih.gov |

| 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | hCA IX | 16.4 nM - 66.0 nM | Some compounds induced apoptosis. | nih.gov |

Human Carbonic Anhydrase (hCA) Inhibition

Inhibition of hCA IX and XII for Tumor-Related Applications

Derivatives of this compound have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are crucial in the hypoxic microenvironment of tumors. nih.gov The overexpression of hCA IX and XII is linked to the growth, migration, and metastasis of tumor cells. nih.gov By selectively inhibiting these tumor-associated isoforms over the more widely distributed hCA I and II, these compounds present a promising strategy for developing anticancer agents with potentially fewer side effects. nih.govnih.gov

Research has shown that certain sulfonamide-based 1,2,3-triazole derivatives exhibit potent inhibition of hCA IX and XII. For instance, compounds 7 and 9 in one study showed significant inhibitory activity with IC50 values of 66 nM and 40 nM against hCA IX, and 7.6 nM and 3.2 nM against hCA XII, respectively. nih.gov These values are comparable to the known inhibitor SLC-0111. nih.gov Another study on 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides reported good inhibition profiles against hCA IX, with KI values ranging from 16.4 to 66.0 nM. nih.gov This selective inhibition of tumor-related CAs highlights the potential of these compounds in cancer therapy. nih.govnih.gov

Cytotoxic Activity Against Cancer Cell Lines

In addition to enzyme inhibition, various derivatives of this compound have shown direct cytotoxic effects against a range of human cancer cell lines. For example, new sulfonamide-triazole-glycoside hybrids have displayed promising activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.39 to 16.90 μM and 19.57 to 21.15 μM, respectively. nih.gov

A novel 1,2,4-triazine sulfonamide derivative, MM131, exhibited significant dose-dependent cytotoxicity against DLD-1 and HT-29 colon cancer cells, with IC50 values of 3.4 µM and 3.9 µM, respectively. nih.gov This compound was found to be significantly more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The cytotoxic mechanism of some of these compounds involves the induction of apoptosis. For instance, a benzenesulfonamide-1,2,3-triazole-glycoside derivative was shown to significantly increase both early and late apoptosis in cancer cells. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfonamide-triazole-glycoside hybrid (Compound 7) | HepG-2 | ~8.39-16.90 | nih.gov |

| Sulfonamide-triazole-glycoside hybrid (Compound 9) | MCF-7 | ~19.57-21.15 | nih.gov |

| MM131 (1,2,4-triazine sulfonamide derivative) | DLD-1 (Colon) | 3.4 | nih.gov |

| MM131 (1,2,4-triazine sulfonamide derivative) | HT-29 (Colon) | 3.9 | nih.gov |

Mechanisms Involving DNA Interaction (e.g., Intercalation to Calf Thymus DNA)

Preliminary studies suggest that some triazole derivatives can interact with DNA, which may contribute to their cytotoxic effects. One study on 1,2,3-triazole-derived naphthalimides found that a particular compound could effectively intercalate into calf thymus DNA. nih.gov This intercalation forms a complex that could potentially block DNA replication, leading to antimicrobial and, by extension, possible anticancer activities. nih.gov The binding constant (Kb) for some metal complexes of hydrazone Schiff bases with calf thymus DNA were found to be significantly high, suggesting a strong interaction. mdpi.com This intercalative binding mode can stabilize the DNA double helix, as evidenced by an increase in the DNA's melting temperature. mdpi.com While not directly on this compound itself, these findings with related triazole structures suggest a potential mechanism of action worth exploring for this class of compounds. nih.govmdpi.com

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole have demonstrated notable anti-inflammatory properties. crpsonline.commdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org In studies using the carrageenan-induced paw edema model in rats, a common method for screening anti-inflammatory drugs, certain 1,2,4-triazole derivatives have shown significant inhibition of edema. crpsonline.com For instance, one synthesized compound exhibited a 53% inhibition, which was more potent than the standard drug ibuprofen (46% inhibition). crpsonline.com This suggests that the sulfonyl group may play a crucial role in the anti-inflammatory activity of these compounds. crpsonline.com Furthermore, some 1,2,4-triazole-pyrazole hybrids have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

| Compound | Model | % Inhibition | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivative (Compound 3) | Carrageenan-induced paw edema | 53% | crpsonline.com |

| Ibuprofen (Standard) | Carrageenan-induced paw edema | 46% | crpsonline.com |

Enzyme Inhibition Beyond Carbonic Anhydrase

MMP-9 Inhibition

In addition to carbonic anhydrase, certain 1,2,4-triazole derivatives have been investigated for their ability to inhibit other enzymes, such as matrix metalloproteinase-9 (MMP-9). medipol.edu.trresearchgate.net MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overexpression is associated with tumor invasion and metastasis. mdpi.com

Several studies have synthesized and tested 1,2,4-triazole derivatives for their MMP-9 inhibitory potential. medipol.edu.trresearchgate.net While some compounds showed moderate inhibition, others displayed significant activity. medipol.edu.trresearchgate.net For example, a series of thiazole-triazole hybrids were designed as MMP-9 inhibitors, with one compound, 6d, exhibiting a potent IC50 of 90 nM, surpassing the reference inhibitor NNGH. nih.gov Another study identified compounds that inhibited over 75% of MMP-9 activity at a concentration of 100 μg/mL, with IC50 values for the most active compounds being 1.65 and 2.55 μM. researchgate.net These findings highlight the potential of 1,2,4-triazole derivatives as a scaffold for developing targeted anticancer therapies by inhibiting key enzymes involved in tumor progression. medipol.edu.trresearchgate.netnih.gov

| Compound Series | Key Findings | Reference |

|---|---|---|

| 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl] thio]-N-(aryl/heteroaryl)acetamide | Compounds 5e and 5g showed over 50% MMP-9 inhibition at 100 µg/mL. | medipol.edu.tr |

| 1,2,4-triazole derivatives | Compounds 4f, 4g, 4h, and 4l exhibited over 75% MMP-9 inhibition at 100 μg/mL. IC50 for 4h and 4l were 1.65 and 2.55 μM, respectively. | researchgate.net |

| Thiazole-1,2,3-triazole hybrids | Compound 6d showed potent MMP-9 inhibition with an IC50 of 90 nM. | nih.gov |

Cathepsin Inhibition

Cathepsins are a class of proteases that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as cancer. researchgate.net Consequently, the inhibition of specific cathepsins is a significant area of therapeutic research. researchgate.net A study focused on a multi-target approach for cancer treatment synthesized and evaluated a series of 22 novel 1,2,4-triazole derivatives for their inhibitory action against cathepsin B. researchgate.net These compounds, which incorporate a benzenesulfonamide moiety, were designed as dual inhibitors, also targeting human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov

The research led to the development of two main series of compounds: extended thiazolotriazoles and triazolothiadiazines. nih.gov While detailed inhibitory concentrations for each individual compound were not specified, the study reported that all 22 synthesized 1,2,4-triazole derivatives exhibited significant inhibitory activity against cathepsin B at a low concentration of 10⁻⁷ M. researchgate.netnih.govnih.gov The findings from this research suggest that the 1,2,4-triazole scaffold linked to a benzenesulfonamide is a promising framework for designing effective cathepsin B inhibitors. nih.govnih.gov

Table 1: Cathepsin B Inhibitory Activity of 1,2,4-Triazole-Sulfonamide Derivatives

| Compound Series | Target Enzyme | Finding |

| 1,2,4-Triazole-benzenesulfonamide derivatives (22 compounds) | Cathepsin B | All compounds showed significant activity at 10⁻⁷ M concentration. researchgate.netnih.govnih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. researchgate.netnih.gov Various derivatives of 1,2,4-triazole have been explored for their potential to inhibit these enzymes.

A series of triazole-based thiosemicarbazone derivatives demonstrated moderate to good inhibitory effects against both AChE and BChE, with IC50 values ranging from 0.10 ± 0.050 to 12.20 ± 0.30 µM for AChE and 0.20 ± 0.10 to 14.10 ± 0.40 µM for BChE. researchgate.net In another study, newly synthesized azinane triazole-based derivatives were also identified as effective inhibitors of both cholinesterase enzymes. researchgate.net

Furthermore, a series of novel 1,2,4-triazole derivatives bearing a naphthalene moiety were specifically designed as selective BChE inhibitors. nih.gov Within this series, compounds 35a and 37a were the most potent, displaying IC50 values of 0.025 ± 0.01 μM and 0.035 ± 0.01 μM, respectively. nih.gov These compounds also showed remarkable selectivity for BChE over AChE. nih.gov Research into 1,2,3-triazole compounds also showed significant inhibitory potential against electric eel AChE (eeAChE) and equine BChE (eqBChE), with IC50 values in the ranges of 0.458 µM to 2.747 µM and 1.721 µM to 8.094 µM, respectively. rsc.org

Table 2: Cholinesterase Inhibitory Activity of Triazole Derivatives

| Compound Series/Name | Target Enzyme | IC50 Value (µM) |

| Triazole-based thiosemicarbazone derivatives researchgate.net | AChE | 0.10 - 12.20 |

| BChE | 0.20 - 14.10 | |

| 1,2,4-Triazole-naphthalene derivative 35a nih.gov | BChE | 0.025 ± 0.01 |

| 1,2,4-Triazole-naphthalene derivative 37a nih.gov | BChE | 0.035 ± 0.01 |

| 1,2,3-Triazole derivatives rsc.org | eeAChE | 0.458 - 2.747 |

| eqBChE | 1.721 - 8.094 |

Adenosine Deaminase (ADA) Inhibitory Activity

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, and its inhibitors have therapeutic potential in various conditions, including cardiovascular diseases. researchgate.net Research into azole derivatives has identified several 1,2,4-triazole compounds with notable ADA inhibitory activity.

In a study focused on simplifying the structure of the known ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a series of (2-hydroxy-3-nonyl)azole derivatives were synthesized. nih.gov Among these, erythro-1-(2-hydroxy-3-nonyl)-1,2,4-triazole emerged as the most potent ADA inhibitor in the series, with a Ki value of 0.3 µM. nih.gov Another investigation into C-nucleosides as potential enzyme inhibitors reported that a 6-dimethylamino-3-(β-D-ribofuranosyl)-1,2,4-triazolo[3,4-f] researchgate.netnih.govrsc.orgtriazine derivative acted as a modest inhibitor of mammalian ADA, with an IC50 value of 180 µM. Additionally, a 6-methylsulfanyl derivative of a C-ribosyl imidazo[2,1-f] researchgate.netnih.govrsc.orgtriazine was found to be an inhibitor of mammalian ADA with an IC50 of 40 µM. rsc.org

Table 3: Adenosine Deaminase Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound Name | Enzyme Source | Inhibitory Value (µM) |

| erythro-1-(2-hydroxy-3-nonyl)-1,2,4-triazole nih.gov | Not Specified | Ki = 0.3 |

| 6-dimethylamino-3-(β-D-ribofuranosyl)-1,2,4-triazolo[3,4-f] researchgate.netnih.govrsc.orgtriazine | Mammalian ADA | IC50 = 180 |

| 6-methylsulfanyl C-ribosyl imidazo[2,1-f] researchgate.netnih.govrsc.orgtriazine derivative rsc.org | Mammalian ADA | IC50 = 40 |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is therefore a valuable strategy for combating such infections. The sulfonamide and triazole scaffolds have been utilized in the design of potent urease inhibitors.

A study on new sulfonamide-1,2,3-triazole-acetamide derivatives found that all synthesized compounds in the series (11a-o) were more potent urease inhibitors than the standard, thiourea (IC50 = 23.76 µM). rsc.org The IC50 values for these new derivatives ranged from 0.12 to 4.53 µM. rsc.org The most potent compound from this series, 11b , which features a 2-methyl substitution on the N-phenylacetamide moiety, had an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. rsc.org Other research has also highlighted the potential of azinane triazole-based derivatives as urease inhibitors. researchgate.net

Table 4: Urease Inhibitory Activity of Triazole-Sulfonamide Derivatives

| Compound Series/Name | Standard Inhibitor | IC50 Value (µM) | Potency vs. Standard |

| Sulfonamide-1,2,3-triazole-acetamide derivatives (11a-o) rsc.org | Thiourea (23.76 µM) | 0.12 - 4.53 | More potent |

| Compound 11b rsc.org | Thiourea (23.76 µM) | 0.12 | 198-fold more potent |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Potency

SAR studies have been instrumental in defining the essential molecular framework of 1H-1,2,4-triazole-3-sulfonamide derivatives required for their biological activity. The core structure, comprising a 1,2,4-triazole (B32235) ring linked to a sulfonamide moiety, serves as a crucial scaffold for interaction with various enzymatic targets. The sulfonamide group is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA) and interact with the active sites of enzymes like dihydropteroate synthase (DHPS) wikipedia.orgpatsnap.comnih.gov.

The relative orientation of the triazole ring and the sulfonamide group, along with the nature and position of substituents on both moieties, significantly influences the biological activity. For instance, in a series of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, the substitution pattern on the sulfonyl group and the amino group at the 3-position of the triazole ring was found to be critical for their antiviral activity against the Yellow Fever Virus nih.gov. The amino group at the 3-position of the 1,2,4-triazole ring is considered essential for activity in some series of sulfonamides youtube.com.

Furthermore, the planarity and electronic properties of the triazole ring contribute to its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the active site of target proteins nih.govpensoft.net. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex pensoft.netijcrcps.com.

Impact of Substituents on Biological Activity (e.g., Trifluoromethyl, Fluorobenzyl)

The introduction of specific substituents onto the core this compound scaffold has a profound impact on the biological activity, modulating factors such as potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its high lipophilicity and ability to enhance metabolic stability nih.gov. The presence of a trifluoromethyl group can significantly increase the potency of compounds by forming multipolar interactions with carbonyl groups in the target protein nih.gov. In a study of fluorobenzoylthiosemicarbazides, which are precursors to 1,2,4-triazole derivatives, trifluoromethyl derivatives displayed optimal antibacterial activity nih.gov.

Fluorobenzyl substituents also play a crucial role in modifying the biological activity of 1,2,4-triazole sulfonamides. The fluorine atom can form halogen bonds and hydrogen bonds, which contribute to the stability of the ligand-target complex nih.govresearchgate.net. The position of the fluorine substitution on the benzyl ring (ortho, meta, or para) can influence the compound's conformation and its binding affinity to the target enzyme nih.gov. The inclusion of an N-benzyl fragment with fluorine substituents has been shown to enhance the lipophilicity of related heterocyclic compounds researchgate.net.

Other substituents, such as chloro, bromo, and methyl groups, on the phenyl ring of the sulfonamide moiety have also been investigated. For example, in a study of carbonic anhydrase inhibitors, compounds with a para-bromo or para-chloro substitution on the benzyl group exhibited high affinity for the receptor nih.gov.

| Substituent | Impact on Biological Activity | Reference |

| Trifluoromethyl (-CF3) | Increases potency and metabolic stability. | nih.govnih.gov |

| Fluorobenzyl | Enhances binding affinity through halogen and hydrogen bonds; increases lipophilicity. | nih.govresearchgate.netresearchgate.net |

| Para-Bromo on Benzyl | High affinity for carbonic anhydrase receptor. | nih.gov |

| Para-Chloro on Benzyl | High affinity for carbonic anhydrase receptor. | nih.gov |

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. Numerous docking studies have been conducted on this compound derivatives to elucidate their mechanism of action at the molecular level.

Molecular docking simulations have revealed the specific interactions between 1,2,4-triazole sulfonamide derivatives and the amino acid residues within the active sites of their target enzymes. These interactions are crucial for the stabilization of the ligand-protein complex and are the basis of their inhibitory activity.

Common types of interactions observed include:

Hydrogen Bonding: The sulfonamide group and the nitrogen atoms of the triazole ring are frequently involved in hydrogen bonding with polar amino acid residues nih.govresearchgate.net.

Hydrophobic Interactions: The aromatic rings of the triazole and the sulfonamide moiety often engage in hydrophobic interactions with nonpolar residues in the active site nih.govresearchgate.net.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan nih.govpensoft.net.

π-Alkyl Bonds: Interactions between the aromatic rings of the ligand and the alkyl side chains of amino acids have also been observed research-nexus.net.

For instance, in the docking of 1,2,3-triazole-based sulfonamides against aromatase, the potent compounds were found to occupy the active site through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions, with key hydrogen bonds formed with Met374 and Ser478 nih.gov. Similarly, docking studies of 1,2,4-triazole sulfamides with dihydropteroate synthase revealed the formation of π-alkyl bonds with key amino acid residues, mimicking the interactions of the natural substrate research-nexus.net.

Molecular docking studies have been instrumental in identifying and validating the molecular targets of this compound derivatives.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway wikipedia.orgpatsnap.comnih.gov. Docking studies have confirmed that 1,2,4-triazole sulfamides can act as structural analogs of sulfamethoxazole, a known DHPS inhibitor, and bind effectively to the active site of DHPS research-nexus.net. These compounds competitively inhibit the binding of the natural substrate, p-aminobenzoic acid (PABA) wikipedia.orgnih.gov.

Carbonic Anhydrase (CA): Various isoforms of carbonic anhydrase, particularly the tumor-associated CA IX and XII, have been identified as targets for 1,2,4-triazole sulfonamide derivatives nih.govnih.govnih.govrsc.orgtandfonline.com. The sulfonamide moiety of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme, which is a key feature of CA inhibition nih.govmdpi.com. Docking studies have helped in designing selective inhibitors for different CA isoforms nih.govtandfonline.com.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a key component of the fungal ergosterol biosynthesis pathway and is the target of many azole-based antifungal agents. While not as extensively studied for sulfonamide derivatives, the 1,2,4-triazole ring is a well-known pharmacophore for inhibiting this enzyme.

| Target Enzyme | Role of this compound Derivatives | Key Findings from Docking Studies | References |

| Dihydropteroate Synthase (DHPS) | Competitive inhibitors, mimicking PABA. | Formation of π-alkyl bonds and hydrogen bonds in the active site. | wikipedia.orgresearch-nexus.netnih.gov |

| Carbonic Anhydrase (CA) | Inhibition of various isoforms, particularly CA IX and XII. | Coordination of the sulfonamide group with the active site zinc ion. | nih.govrsc.orgbohrium.comuobaghdad.edu.iq |

| Lanosterol 14α-demethylase | Potential as antifungal agents. | The triazole ring is a known inhibitor of this enzyme. | ijcrcps.com |

In Silico Studies for Compound Design and Mechanism Prediction

In silico methods, beyond molecular docking, play a crucial role in the rational design of new this compound derivatives and in predicting their mechanisms of action. These computational approaches allow for the screening of virtual libraries of compounds and the prediction of their pharmacokinetic and toxicological properties before their actual synthesis, thus saving time and resources.

In silico studies have been used to evaluate the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel 1,2,4-triazole sulfamides research-nexus.net. These studies have shown that many of these compounds possess favorable pharmacokinetic and toxicological profiles, making them promising candidates for further development research-nexus.net.

Quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, are employed to investigate the electronic properties of molecules. These calculations can provide insights into the molecular geometry, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) epstem.net.

These parameters are important for understanding the reactivity of the molecules and their ability to interact with biological targets. For example, the calculated Mulliken atomic charges can help in identifying the atoms that are most likely to participate in electrostatic interactions with the target protein. The HOMO-LUMO energy gap can provide information about the chemical reactivity and kinetic stability of the molecule epstem.net. Such calculations have been used to study the structural and spectroscopic data of 1,2,4-triazole derivatives epstem.netnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of this compound derivatives, MD simulations provide valuable insights into the dynamic interactions between these compounds and their biological targets, helping to understand their mechanism of action and to refine their design.

One area of focus for MD simulations has been the interaction of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme. rsc.org In a study investigating potential hCA IX inhibitors, MD simulations were performed for 100 nanoseconds to analyze the stability of the ligand-protein complex. The results provided detailed structural insights into the inhibition of hCA IX. rsc.org Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA) all confirmed the stable binding of the designed compound within the active site of the enzyme. rsc.org

Another study employed MD simulations to investigate 1,2,4-triazole derivatives as potential antioxidant agents. pensoft.net The simulations were conducted using GROMACS with the CGenFF force field to understand the stability of the ligand-receptor complexes. The stability of the complexes was assessed by analyzing the RMSD of the protein backbone and the ligand over the simulation period. pensoft.net

The table below summarizes key findings from a molecular dynamics simulation study of a triazole benzene sulfonamide derivative (compound 27) in complex with human carbonic anhydrase IX. rsc.org

| Parameter | Observation | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Stable throughout the 100 ns simulation | Indicates a stable binding of the compound in the active site. |

| RMSF (Root-Mean-Square Fluctuation) | Low fluctuations for key residues in the active site | Suggests that the binding of the compound stabilizes the active site. |

| Radius of Gyration (RoG) | Consistent RoG values | Indicates that the overall compactness of the protein is maintained upon ligand binding. |

| Hydrogen Bonds | Stable hydrogen bond interactions observed | Highlights key interactions responsible for the affinity of the compound. |

| SASA (Solvent Accessible Surface Area) | Reduced SASA for the active site | Confirms the burial of the compound within the active site, shielding it from the solvent. |

Cheminformatics Modeling

Cheminformatics modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in understanding the relationship between the chemical structure of this compound derivatives and their biological activities. These models use statistical methods to correlate molecular descriptors with observed activities, thereby enabling the prediction of the activity of new compounds and guiding the design of more potent molecules.

A 3D-QSAR study was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to evaluate their anticancer potential. nih.gov The study utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. The developed model showed a strong correlation between the molecular descriptors and the biological activity, as indicated by a high squared correlation coefficient (r²) of 0.8713. nih.gov The model also demonstrated good predictive ability, with an external predictivity (pred_r²) of 0.8417. nih.gov The study identified that steric and electrostatic fields are significant contributors to the anticancer activity of these compounds. nih.gov

In another study, a statistically validated QSAR model was used for the bioactivity prediction of novel triazole benzene sulfonamide derivatives as inhibitors of tumor-associated hCA IX. rsc.org The designed compounds showed predicted bioactivities in the logarithmic scale, which were then used to select candidates for further molecular docking and dynamics simulation studies. rsc.org

The table below presents the statistical results of a 3D-QSAR model developed for 1,2,4-triazole derivatives with anticancer activity. nih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Squared Correlation Coefficient) | 0.8713 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |

| q² (Cross-validated Correlation Coefficient) | 0.2129 | Represents the internal predictive ability of the model. |

| pred_r² (External Validation) | 0.8417 | Shows the model's ability to predict the activity of an external test set of compounds. |

| pred_r²se | 0.1255 | Indicates a low error in the predictions for the external test set. |

Environmental Fate and Ecotoxicity

Environmental Transformation Products

1H-1,2,4-Triazole-3-sulfonamide (TSA) is a known environmental transformation product of the herbicide florasulam (B129761). nih.gov Florasulam, a member of the triazolopyrimidine sulfonanilide family, undergoes degradation in the environment, leading to the formation of several metabolites, including TSA. nih.govresearchgate.net The degradation of florasulam to TSA is a key step in its environmental transformation pathway.

Degradation Pathways in Environmental Compartments

The degradation of florasulam, which leads to the formation of this compound, is influenced by various environmental factors. Microbial action is a significant driver of this process in soil. researchgate.net

While specific degradation pathways for TSA itself are not well-documented, the study of the related compound 1H-1,2,4-triazole (TA) offers potential insights due to structural similarities. It is important to note that the following data pertains to TA and is used as a surrogate in the absence of specific data for TSA.

For the related compound 1H-1,2,4-triazole (TA), the reaction with hydroxyl radicals in the atmosphere is a potential degradation pathway. The estimated half-life for this reaction in the air is 107 days. epa.govepa.gov However, TA does not undergo significant direct photolysis in sunlight, and the presence of humic acids does not substantially increase its degradation through indirect photochemical reactions. epa.govepa.gov Computational studies on triazoles suggest that the addition of hydroxyl radicals is a more rapid reaction than hydrogen abstraction. researchgate.net

Studies on 1H-1,2,4-triazole (TA) have shown that it is stable in aqueous solutions. In buffered solutions at pH 5, 7, and 9 at 25°C, TA was found to be stable for 30 days, with a half-life exceeding this period. epa.govepa.gov This suggests a low potential for hydrolysis under typical environmental conditions. The solubility of 1H-1,2,4-triazole has been measured in various aqueous organic solvent mixtures. researchgate.net

The biodegradability of 1H-1,2,4-triazole (TA) has been assessed in soil systems. In a modified Zahn-Wellens test, TA showed minimal degradation (1%) after 28 days, indicating that it is not readily biodegradable. epa.gov However, studies on the degradation kinetics of TA in different aerobic soils have shown varying half-lives, suggesting that soil characteristics play a crucial role in its persistence. epa.gov For instance, the half-lives of other triazole fungicides can range from 79 to 136 days in soil. researchgate.net The degradation of florasulam to its metabolites, including TSA, is significantly influenced by microbial activity in the soil. researchgate.net

Environmental Distribution and Transport

The environmental distribution of a chemical is influenced by its physical and chemical properties. For the related compound 1H-1,2,4-triazole (TA), modeling has been used to predict its partitioning in different environmental compartments.

Fugacity modeling for 1H-1,2,4-triazole (TA) provides an estimation of its environmental distribution. The Equilibrium Criterion (EQC) Level III Fugacity model predicts the following distribution when TA is released simultaneously into air, water, and soil: epa.gov

| Environmental Compartment | Predicted Distribution (%) |

| Air | <1 |

| Water | 38.9 |

| Soil | 61 |

| Sediment | <1 |

This model suggests that 1H-1,2,4-triazole would predominantly partition into soil and water, with minimal distribution into the air and sediment. epa.gov Due to the structural similarities, a comparable distribution pattern might be anticipated for this compound, although specific modeling has not been reported.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search for scientific literature and regulatory data, no specific information was found concerning the environmental fate and ecotoxicity of the chemical compound This compound .

The performed searches for ecotoxicity data—including effects on aquatic species, earthworms, birds, and honeybees—as well as its regulatory status and specific environmental concerns, did not yield any results for this particular compound.

While general information is available for the broader classes of triazole-containing compounds and sulfonamides, this data does not pertain specifically to this compound and therefore cannot be used to address the requested topics. For instance, studies on the common triazole metabolite, 1H-1,2,4-triazole, detail its environmental stability and transport, and separate research outlines the ecotoxicological effects of various sulfonamide antibiotics on aquatic life. epa.govepa.govnih.govacs.org However, the unique properties and environmental profile of the specific derivative, this compound, have not been documented in the available resources.

Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on the requested chemical compound due to the absence of relevant data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-1,2,4-Triazole-3-sulfonamide, and how can reaction conditions be optimized for purity and yield?

- The synthesis typically involves cyclization of thiourea derivatives followed by sulfonamide functionalization. For example, 1-benzyl-1H-1,2,4-triazole-3-sulfonamide is synthesized by bubbling Cl₂ gas through a solution of 1-benzyl-3-(benzylthio)-1H-1,2,4-triazole in acetonitrile with acetic acid and water, followed by ammonia quenching . Key optimizations include controlling Cl₂ exposure time (45 min at 0°C), solvent selection (THF for ammonia reactions), and purification via trituration with diethyl ether to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- 1H/13C NMR : Used to confirm regiochemistry and substituent positions (e.g., δ 8.88 ppm for triazole protons in DMSO-d₆) .